

In-Depth Technical Guide: Spectrum of Activity of Antifungal Agent Isavuconazole

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Antifungal agent 45

Cat. No.: B15582463

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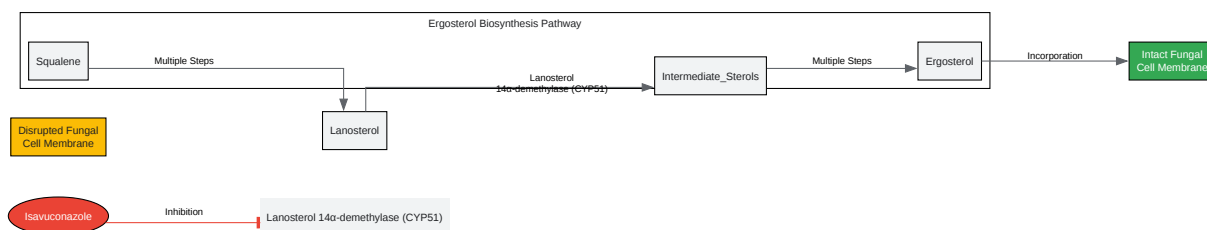
For Researchers, Scientists, and Drug Development Professionals

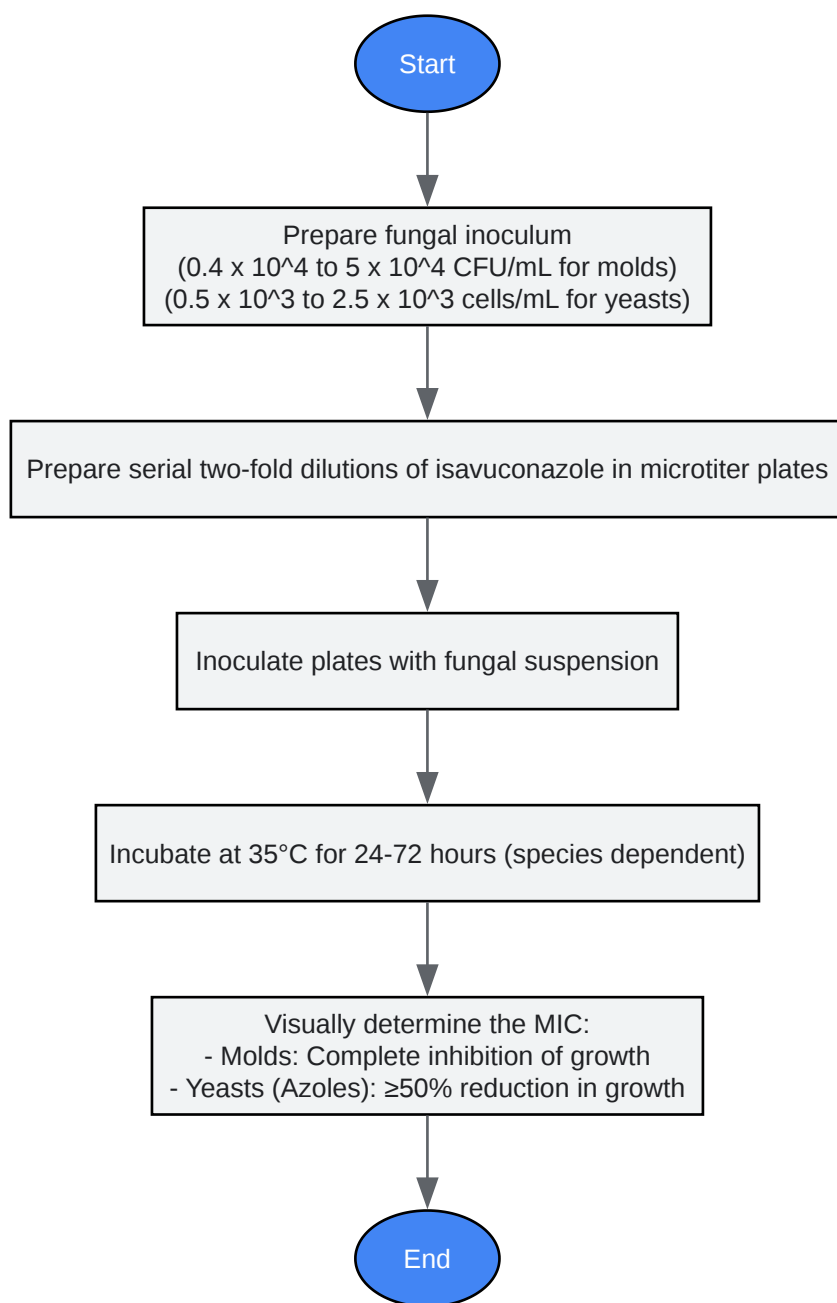
Introduction

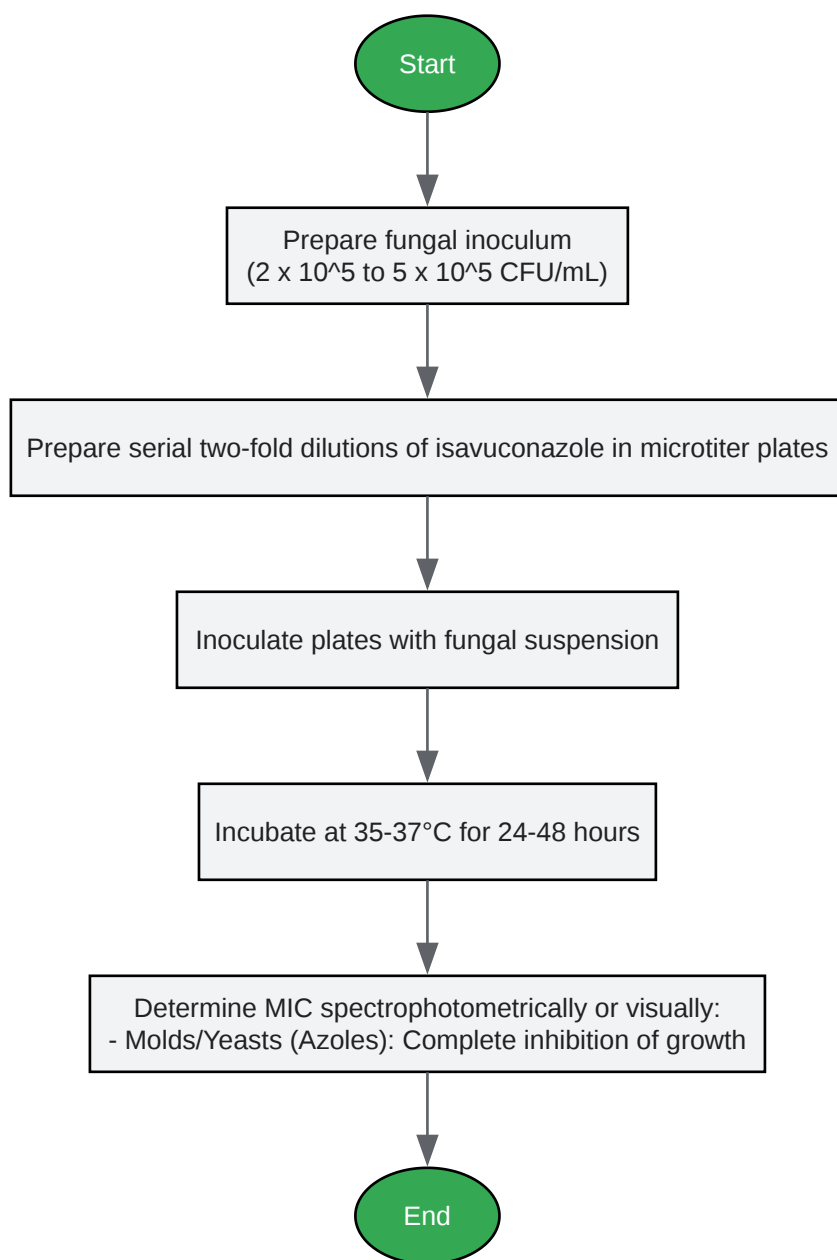
Isavuconazole is a second-generation, broad-spectrum triazole antifungal agent approved for the treatment of invasive aspergillosis and invasive mucormycosis.[1][2][3] Administered as a water-soluble prodrug, isavuconazonium sulfate, it is rapidly converted to the active moiety, isavuconazole, by plasma esterases.[4][5] This guide provides a comprehensive overview of the in vitro activity of isavuconazole against a wide range of fungal pathogens, details the experimental protocols for susceptibility testing, and illustrates its mechanism of action.

Mechanism of Action

Isavuconazole exerts its antifungal effect by inhibiting the fungal cytochrome P450-dependent enzyme lanosterol 14 α -demethylase (CYP51), which is a key enzyme in the ergosterol biosynthesis pathway.[1][4][5] Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells.[4] Inhibition of this enzyme leads to a depletion of ergosterol and an accumulation of toxic methylated sterols, which disrupts the structure and function of the fungal cell membrane, ultimately leading to cell death.[1][4][6] The unique side arm of the isavuconazole molecule enhances its affinity for the fungal CYP51 protein, contributing to its broad spectrum of activity.[1][3][5]







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- To cite this document: BenchChem. [In-Depth Technical Guide: Spectrum of Activity of Antifungal Agent Isavuconazole]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15582463#antifungal-agent-45-spectrum-of-activity-against-fungi]

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